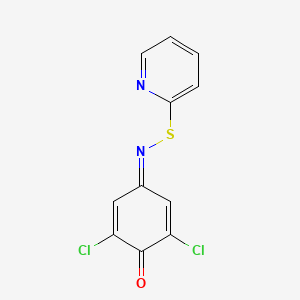

![molecular formula C14H12N2O2S B5561192 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)

5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives and similar compounds has been reported through various methods, emphasizing step economy, reduced catalyst loading, and easy purification processes. One notable approach is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to these pharmacologically important compounds (Shi et al., 2018). Another method includes the use of iminophosphorane in aza-Wittig reactions to yield high-purity products efficiently (Liu & He, 2008).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been extensively studied, including crystal structure determination to understand the compound's geometrical and conformational attributes. For instance, the crystal structure of 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride reveals an almost coplanar thienopyridine ring, highlighting the importance of molecular geometry in its biological activity (Liu et al., 2006).

Chemical Reactions and Properties

The thieno[2,3-d]pyrimidin-4(3H)-one class is involved in various chemical reactions, leading to the synthesis of numerous derivatives with potential pharmacological activities. These reactions include cyclization, condensation, and nucleophilic substitution, which are crucial for creating diverse compounds with specific biological activities (Golub et al., 2011).

Physical Properties Analysis

The physical properties of 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are important for their application in drug formulation and design. These properties are often determined through spectroscopic methods and crystallography, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are key factors in the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as therapeutic agents. Studies have shown that these compounds can be synthesized to possess antimicrobial, antifungal, and kinase inhibitory activities, making them valuable for further drug development (Magoulas et al., 2020).

Scientific Research Applications

Synthesis Methods

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has seen significant advancements, emphasizing green chemistry approaches. A notable method involves a catalytic four-component reaction of ketones, ethyl cyanoacetate, sulfur, and formamide, offering a streamlined synthesis process with step economy and easy purification (Shi et al., 2018). This approach presents a green alternative to traditional multi-step syntheses, reducing environmental impact and enhancing efficiency in creating pharmacologically significant compounds.

Pharmacological Properties

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives reveals their broad pharmacological potential. For instance, certain derivatives have been explored for their antimicrobial properties, showcasing varying levels of antibacterial and antifungal effects (Gaber et al., 2010). This indicates the compound's versatility in potentially addressing diverse microbial threats, underscoring the importance of structural modifications to enhance efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists highlight the critical role of specific substituents for receptor binding activity (Guo et al., 2003). These findings contribute valuable insights into designing more effective therapeutic agents for treating reproductive diseases by identifying key structural features necessary for high binding affinity.

Biological Screening and Applications

The exploration of novel thienopyrimidine derivatives for antimicrobial and anti-inflammatory purposes demonstrates the compound's potential in developing new therapeutic agents. These studies show significant activity against fungi and bacteria, highlighting the importance of specific group mergers on the thieno[2,3-d]pyrimidine heterocyclic ring to enhance biological activities (Tolba et al., 2018).

Mechanism of Action

The mechanism of action of “5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds is related to their potential biological activities. For instance, some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . They have also been studied as potential EGFR kinase inhibitors .

Safety and Hazards

Future Directions

The future directions for the research on “5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could involve further optimization and evaluation of their biological activities. For instance, these compounds have potential to be developed as antitubercular agents and new EZH2 inhibitors .

properties

IUPAC Name |

5-(4-ethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)11-7-19-14-12(11)13(17)15-8-16-14/h3-8H,2H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLDOJGKZUHSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Ethoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)